3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one
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Overview
Description
3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one is a compound with the CAS Number: 1501593-74-3. It has a molecular weight of 171.24 and its IUPAC name is 3-(2-(dimethylamino)ethyl)-5-methylimidazolidin-4-one . It is stored at a temperature of -10 degrees and has a purity of 95%. It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17N3O/c1-7-8(12)11(6-9-7)5-4-10(2)3/h7,9H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 171.24 . It is in liquid form and is stored at a temperature of -10 degrees .Scientific Research Applications
Synthesis and Chemical Properties
Development of Novel Compounds
Researchers have used this chemical as a starting material or intermediate in the synthesis of new compounds. For instance, Meziane et al. (1998) developed a solvent-free method for preparing ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates, using a related compound, Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate (Meziane, Rahmouni, Bazureau, & Hamelin, 1998).
Formation of Triazafulvalene System
Uršič et al. (2010) explored the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, a new triazafulvalene system, via reactions involving a related compound, (5Z)-5-[(dimethylamino)methylene]-3-methylimidazolidine-2,4-dione (Uršič, Svete, & Stanovnik, 2010).
Pharmacological Research
Antiulcer Agents
Terashima, Muraoka, and Ono (1995) investigated the antiulcer properties of a compound structurally similar to 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one. Their research focused on its mechanism as an H+/K(+)-ATPase inhibitor, demonstrating its potential in treating ulcers (Terashima, Muraoka, & Ono, 1995).
Cardiotonic Activity
In another pharmacological context, Dorigo et al. (1996) synthesized and tested novel pyrimidine derivatives, including 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates, for cardiotonic activity, revealing the potential of these compounds in cardiac applications (Dorigo et al., 1996).
Antimicrobial Studies
- Antimicrobial Agents: Patel, Kumari, and Patel (2012) synthesized thiazolidinone derivatives that displayed significant antimicrobial activity against various bacterial and fungal strains. These compounds included 4-(4-dimethylamino-6-{4-[5-(4-ethylpiperazin-1-ylmethyl)-4-oxo-2-phenylthiazolidin-3-yl]-phenylamino}-[1,3,5]triazin-2-yloxy)-1-methyl-1H-quinolin-2-one, highlighting the potential of derivatives of this compound in antimicrobial research (Patel, Kumari, & Patel, 2012).
Safety and Hazards
The compound has been assigned the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds, such as dimethyltryptamine, are known to act as non-selective agonists at most or all of the serotonin receptors .
Mode of Action
For instance, dimethyltryptamine acts as an agonist at some types of serotonin receptors and an antagonist at others .
Biochemical Pathways
Related compounds are known to affect serotonergic neurons .
Pharmacokinetics
It is known that similar compounds have specific pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds are known to have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one. For instance, the compound is stored at -10 degrees Celsius , indicating that temperature can affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical pathways .
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one may change over time . This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well defined . The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well defined . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-5-methylimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-7-8(12)11(6-9-7)5-4-10(2)3/h7,9H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHUQVCNWYOKPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CN1)CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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